Dihydroisochinoline
Dihydroisoquinolines are a class of organic compounds that belong to the isoquinoline series, featuring a five-membered nitrogen heterocyclic ring with an additional double bond in the third position. These compounds exhibit a broad range of biological activities due to their structural diversity and functional groups. Dihydroisoquinolines have shown potential as pharmacological agents, particularly in the treatment of neurodegenerative diseases, inflammation, and pain management. They are also studied for their anti-cancer properties and can be used in developing targeted drug delivery systems. The synthesis of dihydroisoquinolines often involves multi-step organic reactions such as condensation, cyclization, and reduction processes. Their chemical stability, bioavailability, and drug-likeness profiles make them attractive candidates for further exploration in medicinal chemistry research.

Struktur | Chemischer Name | CAS | MF |
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6-BENZYLOXY-7-MEO-3,4-2H-ISOQUINOLINE, HYDROCHLORIDE | 68360-23-6 | C17H18ClNO2 |
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1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one | 937646-89-4 | C14H18N2O |
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6-Bromo-3,4-dihydroisoquinoline | 1393714-90-3 | C9H8BrN |
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5,6-Dimethoxy-3,4-dihydroisoquinoline | 103797-01-9 | C11H13NO2 |
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1-(Chloromethyl)-7-Fluoro-3,4-Dihydroisoquinoline Hydrochloride | 1185099-31-3 | C10H10Cl2FN |
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Mellpaladine A; N-Di-de-Me, O4'-Me | 2042647-93-6 | C23H29N5O4S2 |
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3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone; O-Ac | 22245-93-8 | C22H22N2O6 |
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3,4-Dihydro-1-[5-(hydroxymethyl)-2-furanyl]-6,7-isoquinolinediol | 2131833-55-9 | C14H13NO4 |
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Ancistrocladinium B | 918875-19-1 | C25H28NO4 |
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6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 4721-98-6 | C12H15NO2 |
Verwandte Literatur
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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